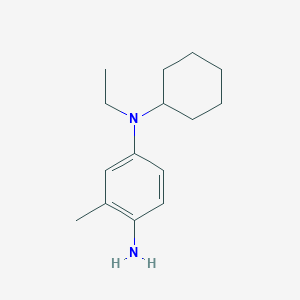

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3) :

- δ 6.45–6.30 ppm (2H, doublet of doublets): Aromatic protons at positions 2 and 5 (J = 8.4 Hz, 2.1 Hz).

- δ 3.15–3.05 ppm (1H, multiplet): Cyclohexyl methine proton adjacent to nitrogen.

- δ 2.85–2.70 ppm (4H, multiplet): Ethyl group CH2 (q, J = 7.2 Hz) and N-CH2-cyclohexyl.

- δ 2.25 ppm (3H, singlet): Methyl group at position 3.

- δ 1.75–1.20 ppm (11H, multiplet): Cyclohexyl CH2 and ethyl CH3.

13C NMR (100 MHz, CDCl3) :

- δ 145.2 ppm : C1 (amine-substituted carbon).

- δ 138.9 ppm : C3 (methyl-substituted carbon).

- δ 59.4 ppm : N1-CH2-cyclohexyl.

- δ 52.8 ppm : N1-CH2CH3.

- δ 29.1–23.4 ppm : Cyclohexyl carbons.

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

- m/z 232.2 : Molecular ion [M⁺- ] (relative intensity 15%).

- m/z 159.1 : Loss of cyclohexyl group (C6H11, 73 Da).

- m/z 117.0 : Benzene ring with methyl and amine groups (C7H9N2⁺).

- m/z 91.0 : Tropylium ion (C7H7⁺).

Table 2 : Major fragmentation pathways

| m/z | Fragment Structure | Origin |

|---|---|---|

| 232 | Intact molecule | Molecular ion |

| 159 | [M – C6H11]⁺ | Cyclohexyl elimination |

| 117 | C7H9N2⁺ | Ethyl and cyclohexyl elimination |

| 91 | C7H7⁺ | Methyl-amine moiety loss |

High-resolution MS (HRMS-ESI) confirms molecular formula C15H24N2 (calc. 232.1939, obs. 232.1941).

Properties

IUPAC Name |

4-N-cyclohexyl-4-N-ethyl-2-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-3-17(13-7-5-4-6-8-13)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZBSHOZSVRLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C13H20N2

- CAS Number : 1220033-94-2

The compound features a cyclohexyl group and an ethyl group attached to the nitrogen atoms of a 1,4-diamine framework. This structural configuration may influence its interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of various diamines, including derivatives similar to this compound. For instance, research has indicated that certain diamine derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy.

Case Study : A study involving structurally related compounds demonstrated significant growth inhibition in cancer cell lines at concentrations as low as 10 µM. The mechanisms suggested include modulation of signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

The biological activity of diamines often extends to antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results indicate that the compound may possess significant antimicrobial properties, making it a candidate for further development in treating infections .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have been shown to interact with cellular targets such as:

- Enzymes : Inhibition of key enzymes involved in cancer metabolism.

- Receptors : Modulation of receptor activity that influences cell signaling pathways.

Further studies are necessary to clarify the specific interactions and pathways affected by this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Research indicates that modifications to the cyclohexyl or ethyl groups can significantly impact potency and selectivity against various biological targets.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Removal of cyclohexyl | Loss of potency |

| Ethyl group substitution | Variability in selectivity |

These findings underscore the importance of maintaining specific structural features to preserve biological activity .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine has been investigated for its pharmacological properties. Its structure suggests potential activity as a sodium channel blocker , which could make it useful in treating conditions like epilepsy and cardiac arrhythmias. Research indicates that derivatives of similar diamines exhibit anticonvulsant and antiarrhythmic effects, suggesting a promising avenue for further exploration in drug development .

Case Study: Anticonvulsant Activity

In studies involving structurally related compounds, various derivatives have shown significant anticonvulsant activity in animal models. For instance, the introduction of cyclohexyl and ethyl groups has been linked to enhanced efficacy and reduced side effects compared to traditional anticonvulsants . This positions this compound as a candidate for further pharmacological testing.

Materials Science

Polymer Chemistry

This compound can serve as a building block in the synthesis of specialized polymers. Its diamine structure allows it to participate in polycondensation reactions, leading to the formation of high-performance polymers with desirable mechanical properties. Such polymers are essential in applications ranging from coatings to aerospace materials.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Excellent |

| Chemical Resistance | Good |

| Processing Temperature | Moderate |

Chemical Synthesis

Reagent in Organic Synthesis

this compound can act as a versatile reagent in organic synthesis. Its ability to form stable intermediates makes it useful in the synthesis of complex organic molecules. It can be utilized in the preparation of various amines and other nitrogen-containing compounds that are pivotal in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Functionalized Aromatics

Research has demonstrated that this compound can facilitate the synthesis of functionalized aromatic compounds through electrophilic aromatic substitution reactions. These reactions are crucial for developing new materials with tailored properties for specific applications .

Environmental Applications

Catalyst for Environmental Remediation

There is emerging interest in using this compound as a catalyst for environmental remediation processes. Its chemical properties allow it to participate in reactions that degrade pollutants, making it a candidate for research into green chemistry solutions.

Comparison with Similar Compounds

Substituent Position and Steric Effects

- N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine (): Differs in the methyl group position (2- vs. 3- on the benzene ring). Positional isomerism impacts steric interactions and electronic distribution.

Substituent Type and Electronic Effects

- N-Cyclohexyl-N′-phenyl-p-phenylenediamine ():

- Replaces the ethyl group with a phenyl moiety.

- The phenyl group is electron-withdrawing, reducing amine basicity compared to the ethyl group in the target compound. This difference may influence solubility and reactivity in redox or coordination reactions.

- N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (): Features a trifluoromethyl (CF₃) group, which is strongly electron-withdrawing.

Data Tables

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents (N1, Benzene) | Molecular Weight | Key Properties |

|---|---|---|---|

| N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine | Cyclohexyl, ethyl; 3-methyl | ~263.4 g/mol | High lipophilicity, moderate steric hindrance |

| N-Cyclohexyl-N′-phenyl-p-phenylenediamine | Cyclohexyl, phenyl; none | ~269.4 g/mol | Electron-withdrawing phenyl, lower basicity |

| N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | Dimethyl; 2-CF₃ | ~218.2 g/mol | Strong electron withdrawal, acidic NH groups |

| trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine | Xanthenyl groups | ~784.9 g/mol | Bulky, selective host for aromatic guests |

Preparation Methods

Step 1: Synthesis of 3-methylbenzene-1,4-diamine

- Starting from commercially available 4-nitro-1-methylbenzene, reduction with catalytic hydrogenation yields 3-methylbenzene-1,4-diamine.

Step 2: N-alkylation

- The diamine is reacted with cyclohexyl and ethyl halides under basic conditions, as described above.

- Solvent: Acetonitrile or DMF

- Base: Potassium carbonate or sodium hydride

- Temperature: Reflux (~80°C)

- Duration: 12–24 hours

Use of Amine-Selective Alkylation Reagents

Method Overview:

Recent advances involve using alkylating agents such as dialkyl sulfates or carbamates that selectively modify primary amines.

- Reacting the diamine with cyclohexyl chloroformate or ethyl chloroformate in the presence of a base to form carbamate intermediates, which are then reduced or rearranged to the target diamine.

Summary Data Table of Preparation Methods

Research Findings & Notes

- Selectivity Control: Use of stoichiometric amounts of alkyl halides and low temperatures minimizes over-alkylation.

- Purification: Flash chromatography on silica gel with petroleum ether/ethyl acetate mixtures yields high-purity products.

- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress and confirm product formation.

- Safety & Handling: Alkyl halides are hazardous; proper ventilation and protective equipment are mandatory.

Q & A

Q. What are the optimized synthetic routes for N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis of benzene-1,4-diamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting 1,4-diaminobenzene with substituted amines under catalytic conditions. Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 80–120°C to balance kinetics and side-product formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and regioselectivity .

Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-N vibrations) and confirm Schiff base formation .

- NMR (¹H/¹³C) : Assign substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm) and verify stereochemistry .

- UV-Vis spectroscopy : Detect π→π* transitions in the aromatic backbone (λmax ~250–300 nm) .

- Thermogravimetric analysis (TGA) : Assess thermal stability; derivatives often decompose above 200°C .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/ inhalation exposure .

- Storage : Store in airtight containers at 2–8°C to prevent oxidation .

- Waste disposal : Follow EPA guidelines for amine-containing hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) elucidate electronic properties and reactivity?

- DFT at B3LYP/6-311++G(d,p) : Optimize geometry and calculate bond lengths/angles, which correlate with X-ray crystallography data (e.g., C-N bond length ~1.35 Å) .

- NBO analysis : Quantify hyperconjugative interactions (e.g., LP(N)→σ*(C-C) with E(2) ~15–25 kcal/mol) to explain stabilization effects .

- HOMO-LUMO gaps : Predict redox behavior; gaps <4 eV suggest potential semiconductor applications .

Q. What molecular docking strategies are suitable for studying interactions with biological targets?

Q. How does crystallography aid in understanding structural motifs and supramolecular assembly?

Q. What structural modifications enhance selectivity in catalytic or medicinal applications?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, while bulky cyclohexyl groups improve steric hindrance .

- Comparative studies : Analogues like N1-(4-Nitrophenyl)benzene-1,4-diamine show higher reactivity in Suzuki couplings due to nitro-group activation .

Q. How can metabolic pathways and oxidative degradation products be analyzed?

- GC-MS/MS : Detect polyamine metabolites (e.g., putrescine analogues) using external standards .

- Enzymatic assays : Incubate with liver microsomes (CYP450 enzymes) to identify N-dealkylation or hydroxylation products .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.